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Compound of Interest

Compound Name: Chlorodenafil

CAS No.: 1058653-74-9

Cat. No.: B589638 Get Quote

Executive Summary
Chlorodenafil (CAS 1058653-74-9) is a synthetic structural analog of sildenafil, the active

pharmaceutical ingredient in Viagra. Often identified as an adulterant in "all-natural" dietary

supplements or as a process impurity (Sildenafil Impurity 5), it functions as a potent inhibitor of

phosphodiesterase type 5 (PDE5). Its mechanism of action mirrors that of approved PDE5

inhibitors—blocking the hydrolysis of cyclic guanosine monophosphate (cGMP)—but it

presents distinct pharmacological risks due to the presence of a reactive chloroacetyl group in

place of the sulfonylpiperazine moiety found in sildenafil. This guide delineates its molecular

mechanism, predicted pharmacokinetics, and protocols for analytical detection.

Chemical Identity & Structural Biology
Chlorodenafil retains the pyrazolopyrimidinone core essential for PDE5 active site binding but

diverges significantly at the phenyl ring substituent.
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Feature Sildenafil Chlorodenafil

Core Scaffold Pyrazolo[4,3-d]pyrimidin-7-one Pyrazolo[4,3-d]pyrimidin-7-one

R-Group (Phenyl pos. 5) Sulfonyl-N-methylpiperazine 2-Chloroacetyl

Molecular Formula C₂₂H₃₀N₆O₄S C₁₉H₂₁ClN₄O₃

Molecular Weight 474.58 g/mol 388.85 g/mol

Chemical Nature Stable Sulfonamide Potentially Reactive Alkylator

Molecular Recognition
The pyrazolopyrimidinone moiety mimics the purine ring of cGMP, the natural substrate of

PDE5. In sildenafil, this core forms hydrogen bonds with Gln817 in the PDE5 catalytic pocket.

Chlorodenafil preserves this interaction motif. However, the replacement of the bulky

sulfonylpiperazine group with a smaller, electrophilic chloroacetyl group alters the solvent-

exposed region of the binding cleft, potentially changing selectivity profiles against other PDE

families (e.g., PDE6, PDE1).

Pharmacodynamics: The Core Mechanism
The primary mechanism of Chlorodenafil is the competitive, reversible inhibition of PDE5. This

enzyme is responsible for the degradation of cGMP in the corpus cavernosum and pulmonary

vasculature.

The NO/cGMP Signaling Pathway
Sexual stimulation triggers the release of Nitric Oxide (NO) from endothelial cells and non-

adrenergic, non-cholinergic (NANC) neurons. NO activates Guanylyl Cyclase (sGC), converting

GTP to cGMP.

Physiological State: cGMP activates Protein Kinase G (PKG), leading to a reduction in

intracellular calcium (

) and smooth muscle relaxation.
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Pathology (ED): PDE5 rapidly hydrolyzes cGMP to 5'-GMP, terminating the signal and

causing vasoconstriction.

Chlorodenafil Action: By occupying the catalytic site of PDE5, Chlorodenafil prevents

cGMP hydrolysis, sustaining elevated cGMP levels and prolonging vasodilation.

Pathway Visualization
The following diagram illustrates the signal transduction cascade and the specific intervention

point of Chlorodenafil.
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Caption: Figure 1: The Nitric Oxide/cGMP signaling cascade. Chlorodenafil competitively

inhibits PDE5, preventing the degradation of cGMP to 5'-GMP, thereby sustaining smooth

muscle relaxation.
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Pharmacokinetics & Toxicology Profile
Unlike sildenafil, which has a well-characterized ADME (Absorption, Distribution, Metabolism,

Excretion) profile, Chlorodenafil is an unapproved substance. However, pharmacokinetic

properties can be inferred from its structural homology.

Metabolism (CYP450)
Primary Pathway: Like sildenafil, Chlorodenafil is predicted to undergo oxidative

metabolism in the liver, primarily mediated by CYP3A4 and CYP2C9.

Metabolic Vulnerability: The ethoxy group on the phenyl ring is a likely site for de-ethylation.

Reactive Metabolites: The chloroacetyl moiety is an alkylating functionality. In vivo, this group

may react with glutathione (GSH) or nucleophilic residues on proteins, potentially leading to

hepatotoxicity or idiosyncratic immune reactions distinct from sildenafil's safety profile.

Toxicology Alert
The presence of the chloroacetyl group classifies Chlorodenafil as a potential alkylating agent.

Unlike the sulfonamide in sildenafil (which is chemically inert), the chloroacetyl group can form

covalent bonds with biological macromolecules. This poses a significant risk of genotoxicity or

organ damage not seen with approved PDE5 inhibitors.

Analytical Detection & Characterization
For researchers identifying Chlorodenafil in biological matrices or adulterated supplements,

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

LC-MS/MS Protocol: Method Development
This protocol outlines the detection of Chlorodenafil using a Triple Quadrupole Mass

Spectrometer (QqQ).

Reagents:

Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

Gradient Conditions:

Time (min) % Mobile Phase B Flow Rate (mL/min)

0.0 10 0.3

1.0 10 0.3

8.0 95 0.3

10.0 95 0.3

10.1 10 0.3

| 13.0 | 10 | 0.3 |

Mass Spectrometry Parameters (ESI+):

Ionization Mode: Electrospray Ionization (Positive).

Precursor Ion:m/z 389.1

.

Predicted MRM Transitions:

Quantifier: 389.1

311.1 (Loss of chloroacetyl group/cleavage).

Qualifier: 389.1

283.1 (Core pyrazolopyrimidinone fragment).

Analytical Workflow Visualization
The following diagram details the logical flow for confirming Chlorodenafil presence in a

sample.
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Caption: Figure 2: LC-MS/MS workflow for the isolation and confirmation of Chlorodenafil. Key

transitions rely on the unique fragmentation of the chloroacetyl-substituted phenyl ring.
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Disclaimer: Chlorodenafil is a research chemical and/or adulterant. It is not approved for

human use by the FDA, EMA, or other major regulatory bodies. The protocols described herein

are for analytical and forensic research purposes only.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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